molecular formula C10H10BrNO2S B11838041 2-Bromo-5-butyl-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione

2-Bromo-5-butyl-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione

Cat. No.: B11838041
M. Wt: 288.16 g/mol
InChI Key: GBJSWLKKYHQYBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-butyl-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione is a heterocyclic compound that features a thieno[2,3-c]pyrrole core structure

Preparation Methods

The synthesis of 2-Bromo-5-butyl-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromo-2-thiophenecarboxylic acid with butylamine, followed by cyclization using a dehydrating agent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Bromo-5-butyl-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-5-butyl-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-5-butyl-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

2-Bromo-5-butyl-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione can be compared with other thieno[2,3-c]pyrrole derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct electronic and steric properties, making it suitable for specialized applications in various fields.

Properties

Molecular Formula

C10H10BrNO2S

Molecular Weight

288.16 g/mol

IUPAC Name

2-bromo-5-butylthieno[2,3-c]pyrrole-4,6-dione

InChI

InChI=1S/C10H10BrNO2S/c1-2-3-4-12-9(13)6-5-7(11)15-8(6)10(12)14/h5H,2-4H2,1H3

InChI Key

GBJSWLKKYHQYBY-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=C(C1=O)SC(=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.